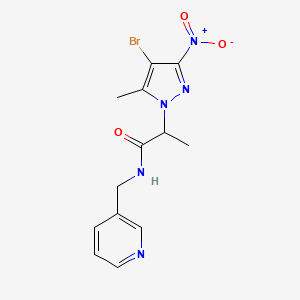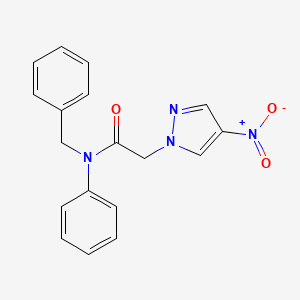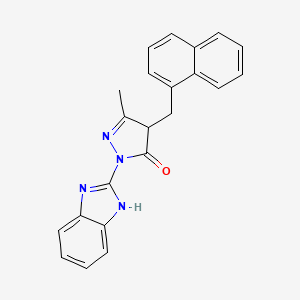![molecular formula C18H19NO3 B4227450 4-[3-(benzyloxy)benzoyl]morpholine](/img/structure/B4227450.png)
4-[3-(benzyloxy)benzoyl]morpholine
Vue d'ensemble
Description
4-[3-(benzyloxy)benzoyl]morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)benzoyl]morpholine typically involves the reaction of 3-(benzyloxy)benzoic acid with morpholine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall efficiency and yield of the process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(benzyloxy)benzoyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form the corresponding benzoyl derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution reaction.
Major Products Formed
Oxidation: The major product formed is 4-[3-(benzoyloxy)benzoyl]morpholine.
Reduction: The major product formed is 4-[3-(benzyloxy)benzyl]morpholine.
Substitution: The major products formed depend on the nucleophile used, resulting in various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-[3-(benzyloxy)benzoyl]morpholine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new polymers and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(benzyloxy)benzoyl]morpholine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(methoxy)benzoyl]morpholine: Similar structure but with a methoxy group instead of a benzyloxy group.
4-[3-(ethoxy)benzoyl]morpholine: Similar structure but with an ethoxy group instead of a benzyloxy group.
4-[3-(propoxy)benzoyl]morpholine: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
4-[3-(benzyloxy)benzoyl]morpholine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. The benzyloxy group can enhance the compound’s lipophilicity and improve its ability to interact with hydrophobic regions in biological targets. This can result in improved biological activity and specificity compared to similar compounds with different substituents.
Propriétés
IUPAC Name |
morpholin-4-yl-(3-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(19-9-11-21-12-10-19)16-7-4-8-17(13-16)22-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVMMTGDSCIOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[ethyl(phenyl)amino]sulfonyl}phenyl)-2-(4-methylphenoxy)propanamide](/img/structure/B4227382.png)
![2-({[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B4227384.png)
![(2E)-N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)acrylamide](/img/structure/B4227386.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4227403.png)

![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline;hydrochloride](/img/structure/B4227412.png)
![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzonitrile](/img/structure/B4227423.png)
![4-(6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4227433.png)
![1-(4-Fluorophenyl)-3-[(4-phenoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B4227441.png)


![7-(4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4227462.png)
![N-(3-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B4227466.png)
